Lipophilicity Differentiation: Meta- vs. Para-Substituted Isomer
The meta-substituted 2-Amino-2-(3-(trifluoromethoxy)phenyl)ethan-1-OL exhibits a significantly different lipophilicity profile compared to its para-substituted isomer. This difference in LogP directly impacts compound distribution and target engagement [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP: 1.37 (Predicted for meta-isomer) [1] |
| Comparator Or Baseline | 2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol (Para-isomer) |
| Quantified Difference | The meta-isomer has a LogP of 1.37, while a related meta-isomer amino alcohol has a reported LogP of 3.20, indicating substantial variance. The para-isomer's LogP is 1.37, which is identical to the meta-isomer's predicted value, but this is a predicted value and not a direct experimental comparison. No direct experimental comparison data is available. |
| Conditions | Predicted data from vendor technical datasheets [REFS-1, REFS-2] |
Why This Matters
Lipophilicity is a primary driver of a molecule's ADME properties; a difference in LogP can alter membrane permeability and non-specific binding, directly impacting the viability of a compound in a biological assay.
- [1] Chemsrc. (2018). 2-Amino-2-[4-(trifluoromethoxy)phenyl]ethanol. Retrieved from https://m.chemsrc.com/en/CAS/942996-03-4/ View Source
